molecular formula C14H18ClNO2 B2797769 N-[4-(2-chloroacetyl)phenyl]hexanamide CAS No. 571150-64-6

N-[4-(2-chloroacetyl)phenyl]hexanamide

Cat. No. B2797769
CAS RN: 571150-64-6
M. Wt: 267.75
InChI Key: ZUDSEVALDOUUFF-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]hexanamide is a chemical compound with the molecular formula C14H18ClNO2 . It has a molecular weight of 267.76 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N-[4-(2-chloroacetyl)phenyl]hexanamide is 1S/C14H18ClNO2/c1-2-3-4-5-14(18)16-12-8-6-11(7-9-12)13(17)10-15/h6-9H,2-5,10H2,1H3,(H,16,18) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-[4-(2-chloroacetyl)phenyl]hexanamide is a powder that is stored at room temperature . Its molecular weight is 267.76 . Unfortunately, other specific physical and chemical properties like boiling point, density, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

  • Fluorescence Binding Studies : Some derivatives of p-hydroxycinnamic acid, which structurally resemble N-[4-(2-chloroacetyl)phenyl]hexanamide, have been synthesized and their interactions with bovine serum albumin were studied using fluorescence and UV–vis spectral studies. This research provides insights into the binding interactions of similar compounds (Meng et al., 2012).

  • Antimicrobial Activity : Research on similar heterocyclic compounds based on pyrazole has demonstrated antimicrobial properties. This suggests potential antimicrobial applications for N-[4-(2-chloroacetyl)phenyl]hexanamide or its derivatives (El‐Emary et al., 2002).

  • Molecular Docking and DFT Calculations : Benzenesulfonamide derivatives, which are structurally related to N-[4-(2-chloroacetyl)phenyl]hexanamide, have been synthesized and their biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations suggest potential for anticancer applications (Fahim & Shalaby, 2019).

  • Vibrational Spectroscopy and DFT Studies : Studies on chlorophenyl derivatives, similar in structure to N-[4-(2-chloroacetyl)phenyl]hexanamide, using vibrational spectroscopy and DFT methods, have provided insights into their molecular properties which could be relevant in material science applications (Choudhary et al., 2013).

  • Antiviral and Cytotoxic Activities : Compounds structurally related to N-[4-(2-chloroacetyl)phenyl]hexanamide have shown antiviral and cytotoxic activities, indicating potential pharmaceutical applications (Dawood et al., 2011).

  • Isoxazoline Derivatives and Antibacterial Activities : Research into isoxazoline derivatives, which could be structurally related to N-[4-(2-chloroacetyl)phenyl]hexanamide, suggests potential for developing new antibacterial agents (Liu Wei, 2012).

  • Bioguided Fractionation of Plant Extracts : In the context of phytochemistry, compounds similar to N-[4-(2-chloroacetyl)phenyl]hexanamide have been isolated from plant extracts, indicating potential for natural product research and applications in agriculture or herbal medicine (Sbai et al., 2016).

  • Anticancer and Radiosensitizing Agents : Certain sulfonamide derivatives, structurally similar to N-[4-(2-chloroacetyl)phenyl]hexanamide, have been developed as anticancer and radiosensitizing agents, showing potential in cancer therapy (Ghorab et al., 2016).

  • Prediction of Lipophilicity and Pharmacokinetics : Research on chloroacetamides, closely related to N-[4-(2-chloroacetyl)phenyl]hexanamide, has focused on predicting their lipophilicity and pharmacokinetics, which is crucial for drug development (Vastag et al., 2018).

  • Light Harvesting Properties : Studies on aromatic halogen-substituted bioactive compounds suggest potential light harvesting properties, which could be explored in the context of N-[4-(2-chloroacetyl)phenyl]hexanamide derivatives (Mary et al., 2019).

Safety and Hazards

The safety information available indicates that N-[4-(2-chloroacetyl)phenyl]hexanamide may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-3-4-5-14(18)16-12-8-6-11(7-9-12)13(17)10-15/h6-9H,2-5,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDSEVALDOUUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chloroacetyl)phenyl]hexanamide

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